molecular formula C17H21NO4S B5659413 N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B5659413
M. Wt: 335.4 g/mol
InChI Key: MKQZPRXSLHZHRH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,4-dimethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems can also help in maintaining consistent reaction conditions and improving the overall production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation Reactions: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used.

Major Products Formed

    Substitution Reactions: Alkylated or acylated sulfonamide derivatives

    Oxidation Reactions: Quinones or other oxidized phenyl derivatives

    Reduction Reactions: Amine derivatives

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the antibacterial effects observed with this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of a sulfonamide group with a 2,4,6-trimethylbenzene ring and a 2,4-dimethoxyphenyl group

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-11-8-12(2)17(13(3)9-11)23(19,20)18-15-7-6-14(21-4)10-16(15)22-5/h6-10,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQZPRXSLHZHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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